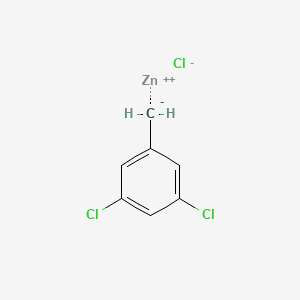![molecular formula C5H7ClO2S B13972372 Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
Spiro[2.2]pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[22]pentane-1-sulfonyl chloride is a unique and highly strained organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.2]pentane-1-sulfonyl chloride typically involves the use of dialkyl sulfone reagents as nucleophilic carbene equivalents. This method allows for the efficient synthesis of functionalized spiro[2.2]pentanes from arylmethylenecyclopropanes and sulfones . The reaction conditions often include the use of specific catalysts and controlled temperatures to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.2]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom, resulting in different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are frequently used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized or reduced sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[2.2]pentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Spiro[2.2]pentane-1-sulfonyl chloride exerts its effects involves the interaction of its sulfonyl chloride group with various nucleophiles. This interaction leads to the formation of covalent bonds with target molecules, resulting in the modification of their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.2]pentane: Shares the spirocyclic structure but lacks the sulfonyl chloride group.
Spiro[2.3]hexane: Another spirocyclic compound with a different ring size and chemical properties.
Spiro[3.3]heptane: A larger spirocyclic compound with distinct reactivity and applications.
Uniqueness
Spiro[2.2]pentane-1-sulfonyl chloride is unique due to its combination of a highly strained spirocyclic structure and a reactive sulfonyl chloride group. This combination imparts distinctive chemical reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C5H7ClO2S |
|---|---|
Molekulargewicht |
166.63 g/mol |
IUPAC-Name |
spiro[2.2]pentane-2-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClO2S/c6-9(7,8)4-3-5(4)1-2-5/h4H,1-3H2 |
InChI-Schlüssel |
MNRPJBUAVDDGQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


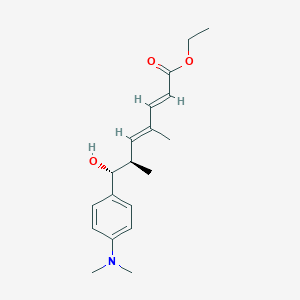

![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
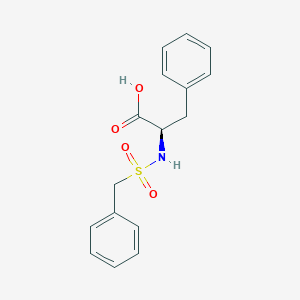
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
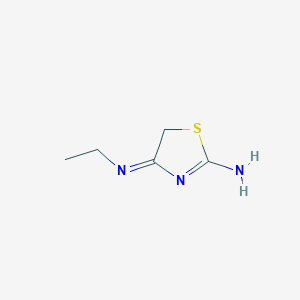

![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
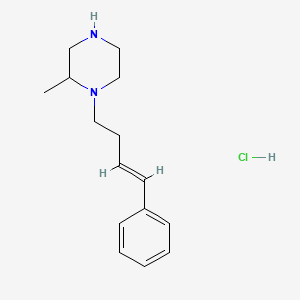
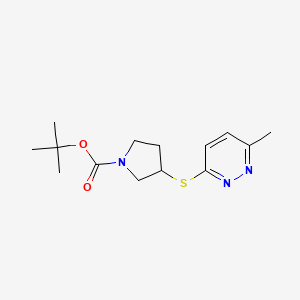
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
